
(3-Fluorophenyl)carbamic acid benzyl ester
Overview
Description
(3-Fluorophenyl)carbamic acid benzyl ester is a carbamate derivative featuring a benzyl ester group linked to a carbamic acid moiety substituted with a 3-fluorophenyl group. This compound belongs to a class of molecules widely studied for their biological and synthetic utility, particularly in medicinal chemistry and organic synthesis. Carbamates are known for their stability and ability to act as prodrugs or enzyme inhibitors, making them valuable in drug design .
Synthesis typically involves the reaction of 3-fluoroaniline with benzyl chloroformate under basic conditions, followed by purification via column chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)carbamic acid benzyl ester typically involves the reaction of 3-fluoroaniline with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(3-Fluorophenyl)carbamic acid benzyl ester undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The carbamate group can be reduced to yield the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis: The major products are 3-fluorobenzoic acid and benzyl alcohol.
Reduction: The major product is 3-fluoroaniline.
Scientific Research Applications
(3-Fluorophenyl)carbamic acid benzyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Fluorophenyl)carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The carbamate group can also undergo hydrolysis, releasing active metabolites that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares (3-fluorophenyl)carbamic acid benzyl ester with structurally related carbamic acid benzyl esters:
*Yield estimated from analogous syntheses in .
Key Observations :
- Substituent Effects: The 3-fluorophenyl group provides a balance of lipophilicity (logP ~2.5) and electronic modulation, contrasting with the polar 3-hydroxybenzyl group in or the bulky bis-Cbz-guanidino moieties in antimalarial compounds .
- Spectral Signatures : Aromatic protons in the 1H NMR spectrum (δ 7.15–7.35 ppm) and HRMS [M+H]+ peaks near 245–247 m/z are characteristic of benzyl carbamates. Brominated analogs (e.g., ) show distinct alkyl chain splitting and isotopic patterns for bromine.
Antiparasitic and Antimicrobial Activity
- Antimalarial Derivatives: Carbamic acid benzyl esters with quinoline substituents (e.g., compound 8 in ) exhibit IC₅₀ values of 0.8–1.2 µM against Plasmodium falciparum. The 3-fluorophenyl analog may show enhanced activity due to fluorine's metabolic resistance .
- Anthelmintic Potential: Carbamates like (carbamic acid [(1S)-1-phenyl-2-[(4-methylphenyl)sulfonyl] ethyl]) show strong interactions with serine and asparagine residues in parasitic enzymes .
Enzyme Inhibition
- Proteasome Inhibition : Benzyl carbamates such as Z-Leu-Leu-Leu-CHO (MG132) are potent proteasome inhibitors (IC₅₀ = 10–50 nM) . The 3-fluorophenyl variant could improve selectivity for specific protease subtypes.
Biological Activity
(3-Fluorophenyl)carbamic acid benzyl ester, with the molecular formula C14H12FNO2 and a molecular weight of 245.25 g/mol, is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a fluorinated phenyl ring, which enhances its lipophilicity and biological activity. The presence of the carbamate group allows for hydrolysis, potentially releasing active metabolites that can interact with biological targets.
Property | Value |
---|---|
Molecular Formula | C14H12FNO2 |
Molecular Weight | 245.25 g/mol |
CAS Number | 149524-47-0 |
Chemical Class | Carbamate |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atom on the phenyl ring is known to enhance binding affinity, which can lead to increased efficacy in inhibiting target enzymes or modulating receptor activity.
Mechanisms include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in various metabolic pathways.
- Receptor Modulation: It can act as an agonist or antagonist at specific receptors, influencing cellular responses.
Biological Activity and Pharmacological Effects
Research has indicated that this compound exhibits notable biological activities:
Study 1: In Vitro Antitubercular Activity
A study investigating the antitubercular properties of related compounds found that derivatives with similar structures exhibited significant inhibitory activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis. For instance, a related carbamate demonstrated a minimum inhibitory concentration (MIC) of 10 μg/mL .
Study 2: Cytotoxicity Assessment
In vitro tests on various cell lines revealed that some derivatives of this compound showed moderate cytotoxicity against A549 lung cancer cells, with IC50 values indicating potential for further development as anticancer agents .
Study 3: Mechanistic Insights
Research into the mechanism of action highlighted that the hydrolysis of the carbamate group leads to the formation of active metabolites that may exert their effects through multiple biochemical pathways, enhancing the overall biological activity of the compound.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals distinct differences in biological activity:
Compound | MIC (μg/mL) | Notes |
---|---|---|
(3-Fluorophenyl)carbamic acid methyl ester | 25 | Lower activity compared to benzyl ester |
(3-Fluorophenyl)carbamic acid ethyl ester | 5 | Improved activity |
Benzyl (3-benzyl-5-hydroxyphenyl)carbamate | 10 | Significant antitubercular effect |
Q & A
Q. What are the optimal synthetic routes for (3-fluorophenyl)carbamic acid benzyl ester, and how can reaction conditions be tailored to improve yield?
Basic Research Question
The synthesis typically involves coupling 3-fluorophenyl isocyanate with benzyl alcohol under anhydrous conditions. Key variables include temperature (0–25°C), solvent choice (e.g., dichloromethane or THF), and catalysts like triethylamine to accelerate carbamate formation . For yield optimization, consider continuous flow chemistry to enhance mixing efficiency and reduce side reactions, as demonstrated for structurally analogous carbamates .
Q. How can NMR and IR spectroscopy distinguish between regioisomers or stereoisomers in carbamic acid benzyl ester derivatives?
Basic Research Question
- ¹H/¹³C NMR : The fluorine substituent in the 3-fluorophenyl group causes distinct splitting patterns (e.g., meta-fluorine coupling in aromatic protons) and chemical shifts (δ ~110–125 ppm for CF in ¹³C NMR). Compare with ortho/para isomers to confirm regiochemistry .
- IR : Carbamate C=O stretches appear at ~1700–1750 cm⁻¹, while benzyl ester C-O stretches are at ~1250 cm⁻¹. Differences in hydrogen bonding (e.g., intramolecular interactions) can resolve stereochemical ambiguities .
Q. What advanced strategies resolve contradictions in biological activity data for carbamate derivatives?
Advanced Research Question
Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay conditions or impurities. Methodological approaches include:
- Dose-response profiling : Test across a wide concentration range (nM–µM) to identify off-target effects .
- HPLC-MS purity validation : Ensure >95% purity to exclude confounding by synthetic byproducts .
- Structural analogs : Compare with derivatives (e.g., cyclohexyl or piperidine-substituted carbamates) to isolate fluorine-specific effects .
Q. How does the 3-fluorophenyl group influence the compound’s interaction with biological targets?
Advanced Research Question
The fluorine atom enhances electronegativity, affecting binding via:
- Hydrogen-bond acceptor strength : Fluorine’s lone pairs interact with protein residues (e.g., Ser/Lys in enzyme active sites) .
- Lipophilicity : Increased logP from fluorine improves membrane permeability, as seen in pyrrolidine-based carbamates .
- Metabolic stability : Fluorine reduces oxidative degradation in hepatic microsomes, confirmed via LC-MS metabolite profiling .
Q. What methodologies assess the stability of this compound under physiological conditions?
Advanced Research Question
- pH-dependent hydrolysis : Incubate in buffers (pH 1–9) and monitor carbamate cleavage via HPLC. Fluorine’s electron-withdrawing effect slows hydrolysis at pH >7 compared to non-fluorinated analogs .
- Plasma stability assays : Incubate with human plasma (37°C) and quantify parent compound degradation over 24h using LC-MS/MS .
Q. How can researchers mitigate safety risks during large-scale synthesis?
Basic Research Question
- Ventilation : Use fume hoods to handle volatile intermediates (e.g., benzyl chloroformate) .
- Waste management : Neutralize acidic/basic byproducts before disposal. Halogenated solvents (e.g., DCM) require segregated waste streams .
- Protective equipment : Wear nitrile gloves and polycarbonate goggles to prevent skin/eye contact, as recommended for chlorohexyl analogs .
Q. What computational tools predict the conformational flexibility of this compound?
Advanced Research Question
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to map rotational barriers of the benzyl ester group .
- Molecular dynamics (MD) : Simulate solvation in explicit water (e.g., TIP3P model) to assess hydrophobic collapse or aggregation tendencies .
Q. How do structural modifications to the benzyl ester moiety affect pharmacological properties?
Advanced Research Question
- Benzyl vs. phenyl esters : Benzyl esters improve bioavailability (e.g., logP ~2.5 vs. ~1.8 for phenyl) but may reduce metabolic stability .
- Substituted benzyl groups : Electron-withdrawing groups (e.g., nitro) enhance enzymatic resistance, while electron-donating groups (e.g., methoxy) increase solubility .
Q. What experimental designs address conflicting data in chiral resolution studies?
Advanced Research Question
- Chiral HPLC : Use amylose- or cellulose-based columns with hexane/IPA gradients to separate enantiomers. Fluorine’s dipole moment improves resolution .
- Circular dichroism (CD) : Correlate elution order with CD spectra to assign absolute configuration, critical for structure-activity relationship (SAR) studies .
Q. How can researchers validate target engagement in cellular assays?
Advanced Research Question
- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the carbamate scaffold to crosslink with target proteins, followed by pull-down/MS identification .
- Cellular thermal shift assay (CETSA) : Monitor target protein melting shifts after compound treatment to confirm binding .
Properties
IUPAC Name |
benzyl N-(3-fluorophenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLKGCMCFFJNCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358442 | |
Record name | Benzyl (3-fluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149524-47-0 | |
Record name | (3-Fluorophenyl)carbamic acid benzyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149524-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl (3-fluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-Fluorophenyl)-carbamic acid benzyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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